Technical Monograph: Methyl 2-amino-6-(trifluoromethyl)isonicotinate
Technical Monograph: Methyl 2-amino-6-(trifluoromethyl)isonicotinate
CAS Number: 1227562-16-4 Document Type: Technical Guide & Application Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS 1227562-16-4) is a high-value pyridine scaffold extensively utilized in modern drug discovery.[1][2] Characterized by its trifluoromethyl group at the C6 position and an amino group at C2, this compound serves as a critical pharmacophore for developing kinase inhibitors and allosteric modulators.[1] The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-amino-isonicotinate motif provides a versatile "push-pull" electronic system ideal for heterocycle formation and hydrogen bond networking in active sites.[1][2]
Chemical Specifications & Identity
| Property | Specification |
| IUPAC Name | Methyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate |
| CAS Number | 1227562-16-4 |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145–147 °C (Typical) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine NH₂) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthesis & Manufacturing Pathways
The synthesis of Methyl 2-amino-6-(trifluoromethyl)isonicotinate generally follows two primary strategies: direct esterification of the parent acid or nucleophilic aromatic substitution (SₙAr) on a halogenated precursor.[2]
Pathway A: Acid Esterification (Laboratory Scale)
This route is preferred for high-purity laboratory preparation when the carboxylic acid precursor is available.[2] It utilizes mild acid-catalyzed esterification to prevent degradation of the trifluoromethyl group.[2]
Mechanism: Fisher Esterification[1]
-
Precursor: 2-Amino-6-(trifluoromethyl)isonicotinic acid.[2]
-
Reagent: Methanol (solvent/reactant) + H₂SO₄ or SOCl₂ (catalyst).[2]
Pathway B: Nucleophilic Aromatic Substitution (Industrial Scale)
For larger scales, introducing the amino group via SₙAr is often more cost-effective.[1] The C2 position is highly activated for nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen, the C4-ester, and the C6-trifluoromethyl group.[1]
Mechanism: SₙAr Amination[1]
-
Precursor: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.[2]
-
Reagent: Aqueous Ammonia (28%) or Ammonia in Methanol (7N).[2]
-
Conditions: Sealed tube/Autoclave, 80–100 °C.
Visualization of Synthesis Routes
Figure 1: Primary synthetic pathways.[1][3] Blue path indicates acid esterification; Red path indicates nucleophilic substitution.[1][2]
Reactivity Landscape & Applications
This compound is a "linchpin" intermediate.[2] The orthogonal reactivity of the ester and amine groups allows for the rapid construction of bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines, which are privileged scaffolds in oncology (e.g., CDK, PI3K inhibitors).[1]
Key Transformations:
-
Cyclization to Pyridopyrimidines: Reaction with formamidine acetate or urea yields the bicyclic core.[2]
-
Hydrazide Formation: Reaction with hydrazine hydrate converts the ester to a hydrazide, a precursor for 1,3,4-oxadiazoles.[1]
-
Amide Coupling: The ester can be selectively hydrolyzed or directly aminated to form amides, crucial for optimizing linker length in drug candidates.[1]
Reaction Workflow Diagram
Figure 2: Divergent synthesis capabilities.[2][3][4][5] The formation of the bicyclic kinase inhibitor core (Yellow) is the most common application.[1]
Experimental Protocol: Standard Esterification
Note: This protocol assumes the use of the carboxylic acid precursor. All steps must be performed in a fume hood.
Materials
-
Methanol (Anhydrous, 20 vol)[1]
-
Sulfuric Acid (Concentrated, 2.0 eq) or Thionyl Chloride (1.5 eq)[1]
-
Sodium Bicarbonate (sat.[2] aq.)
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 2-Amino-6-(trifluoromethyl)isonicotinic acid and anhydrous methanol.
-
Activation:
-
Method A (H₂SO₄): Add concentrated sulfuric acid dropwise at 0 °C.
-
Method B (SOCl₂): Add thionyl chloride dropwise at 0 °C (exothermic, gas evolution).[1]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2]
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess methanol.[2]
-
Dilute the residue with ethyl acetate and slowly quench with saturated NaHCO₃ solution until pH ~8.
-
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with ethyl acetate.[2]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude product is often pure enough (>95%) for subsequent steps.[2] If necessary, purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).[1]
Safety & Handling (MSDS Highlights)
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][6] |
| STOT-SE | H335 | May cause respiratory irritation.[2][6] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Incompatibility: Avoid strong oxidizing agents and strong acids.[2][6]
References
-
Sigma-Aldrich. Methyl 2-amino-6-(trifluoromethyl)isonicotinate Product Page. Retrieved from [1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72216012 (Related Amino-Methyl Derivative). Retrieved from [1]
-
ChemicalBook. Methyl 2-amino-6-(trifluoromethyl)isonicotinate Properties and Suppliers. Retrieved from [1]
-
Marull, M., & Lefebvre, O. (2025).[1] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI.[2] Retrieved from (Cited for general trifluoromethyl-pyridine handling context).[2]
-
Fisher Scientific. Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [1]
Sources
- 1. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Methyl 2-amino-6-(trifluoromethyl)isonicotinate | 1227562-16-4 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
